molecular formula C17H21F2N3O4 B6782354 N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]oxazinane-2-carboxamide

N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]oxazinane-2-carboxamide

Cat. No.: B6782354
M. Wt: 369.4 g/mol
InChI Key: SNZHXZKPASHWGX-UHFFFAOYSA-N
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Description

N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]oxazinane-2-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the difluoromethoxy group and the oxopiperidinyl moiety contributes to its distinctive properties and reactivity.

Properties

IUPAC Name

N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]oxazinane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O4/c18-16(19)26-13-7-5-12(6-8-13)21-9-3-4-14(15(21)23)20-17(24)22-10-1-2-11-25-22/h5-8,14,16H,1-4,9-11H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZHXZKPASHWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)NC2CCCN(C2=O)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]oxazinane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]oxazinane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]oxazinane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]oxazinane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the oxopiperidinyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[4-(trifluoromethoxy)phenyl]-2-oxopiperidin-3-yl]oxazinane-2-carboxamide
  • N-[1-[4-(methoxy)phenyl]-2-oxopiperidin-3-yl]oxazinane-2-carboxamide
  • N-[1-[4-(fluoromethoxy)phenyl]-2-oxopiperidin-3-yl]oxazinane-2-carboxamide

Uniqueness

N-[1-[4-(difluoromethoxy)phenyl]-2-oxopiperidin-3-yl]oxazinane-2-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

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